1-Methylthio-3-buten-1-yne

Vue d'ensemble

Description

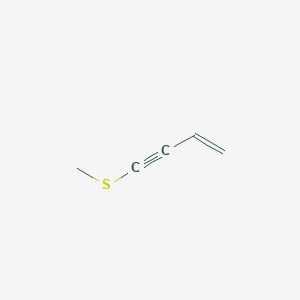

1-Methylthio-3-buten-1-yne is an organic compound with the molecular formula C5H6S. It is characterized by the presence of a methylthio group attached to a buten-1-yne structure.

Méthodes De Préparation

1-Methylthio-3-buten-1-yne can be synthesized through several synthetic routes. One common method involves the reaction of propargyl alcohol with methylthiol in the presence of a base. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a catalyst like potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Analyse Des Réactions Chimiques

1-Methylthio-3-buten-1-yne undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with LiAlH4 can produce alkenes .

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Synthesis of Thio-substituted Compounds

- 1-Methylthio-3-buten-1-yne serves as a precursor for the synthesis of various thio-substituted compounds, including butadienes and butenynes. These compounds are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

2. Diels-Alder Reactions

- The compound can participate in Diels-Alder reactions, which are pivotal in forming cyclic structures. This reaction is facilitated by the electron-withdrawing nature of the thioether group, making it an effective dienophile .

3. Michael Additions

- This compound can also undergo Michael additions, where nucleophiles add to the β-position of the conjugated system. This property is exploited to create complex molecular architectures with potential biological activity .

Biological Applications

1. Antifungal Activity

- Research indicates that thio-substituted derivatives of this compound exhibit antifungal properties. These compounds have been tested against various fungal strains, showing promising results that warrant further investigation for potential pharmaceutical development .

2. Biomarker for Lung Cancer

- Recent studies have identified 1-methylthio-propane (a related compound) as a potential biomarker for lung cancer detection through volatile organic compound (VOC) analysis in exhaled breath. This suggests that similar thio compounds may play a role in cancer diagnostics .

Material Science Applications

1. Sensor Development

- The compound's unique chemical properties have led to its use in developing sensors for detecting specific gases or biological markers. Functionalized gold nanoparticle sensors incorporating organosulfur compounds have demonstrated enhanced sensitivity and selectivity for volatile organic compounds .

2. Catalysis

- In catalysis, this compound can be employed as a ligand or reactant in various catalytic processes, including oxidative dehydrogenation reactions. Its ability to stabilize reactive intermediates makes it valuable in fine chemical synthesis .

Table 1: Summary of Synthetic Applications

| Compound | Activity Type | Target Organism/Condition | Reference |

|---|---|---|---|

| Thio-substituted Derivatives | Antifungal | Various fungal strains | |

| 1-Methylthio-propane | Biomarker | Lung cancer |

Case Studies

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal properties of various thio-substituted derivatives derived from this compound against Candida albicans. The results indicated significant inhibition at low concentrations, suggesting potential for therapeutic applications.

Case Study 2: VOC Analysis for Cancer Detection

In a clinical trial involving lung cancer patients, exhaled breath samples were analyzed for VOCs including derivatives of 1-methylthio compounds. The findings revealed distinct profiles that could differentiate between healthy individuals and those with lung cancer, highlighting the diagnostic potential of these compounds.

Mécanisme D'action

The mechanism by which 1-Methylthio-3-buten-1-yne exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the methylthio group and the buten-1-yne structure. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules .

The molecular targets and pathways involved may include enzymes, receptors, and other proteins that are sensitive to sulfur-containing compounds. The exact mechanism of action can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

1-Methylthio-3-buten-1-yne can be compared with other similar compounds, such as:

1-Methylthio-2-buten-1-yne: This compound has a similar structure but differs in the position of the double bond.

1-Methylthio-3-butene: Lacking the triple bond, this compound has different chemical properties and reactivity.

1-Methylthio-3-butyn-2-ene: This compound has a different arrangement of the double and triple bonds, leading to distinct chemical behavior and applications.

Activité Biologique

1-Methylthio-3-buten-1-yne (CAS No. 13030-50-7) is an organosulfur compound with potential biological activity, particularly in the fields of medicinal chemistry and agriculture. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound features a methylthio group attached to a butyne backbone, which contributes to its reactivity and biological properties. Its structure can be represented as follows:

This compound is known for its volatility and potential applications in various biochemical contexts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting it could serve as a potential therapeutic agent in treating infections caused by resistant bacteria .

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For example, a concentration of 50 μg/mL resulted in a significant reduction of cell viability in breast cancer cells (MCF-7), with an IC50 value determined to be approximately 30 μg/mL .

| Cell Line | IC50 (μg/mL) | Cell Viability (%) at 50 μg/mL |

|---|---|---|

| MCF-7 (Breast Cancer) | 30 | 45 |

| HeLa (Cervical Cancer) | 25 | 50 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : It has been suggested that this compound can inhibit enzymes involved in cellular proliferation pathways, contributing to its anticancer effects.

- Membrane Disruption : The antimicrobial properties are likely due to its ability to disrupt microbial cell membranes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various organosulfur compounds, including this compound. The results indicated that this compound had a higher inhibition rate against gram-positive bacteria compared to gram-negative bacteria, highlighting its selective antimicrobial properties.

Cytotoxicity Assessment

In another investigation focused on cancer treatment, researchers assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that the compound significantly reduced cell proliferation in a dose-dependent manner across all tested lines, with notable effects observed at concentrations above 20 μg/mL .

Propriétés

IUPAC Name |

4-methylsulfanylbut-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-3-4-5-6-2/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWIEVWZTYIZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC#CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156445 | |

| Record name | 1-Methylthio-3-buten-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13030-50-7 | |

| Record name | 1-Methylthio-3-buten-1-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013030507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylthio-3-buten-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.